(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone
Overview
Description
“(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone” is a chemical compound with the empirical formula C19H16I2O3 . It is a pharmaceutical primary standard from the amiodarone API family . The compound is used in laboratory tests as specifically prescribed in the British Pharmacopoeia .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C19H16I2O3/c1-2-3-7-16-17 (12-6-4-5-8-15 (12)24-16)18 (22)11-9-13 (20)19 (23)14 (21)10-11/h4-6,8-10,23H,2-3,7H2,1H3 . This indicates that the compound has a benzofuran ring attached to a phenyl ring via a methanone group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed, and dry . The molecular weight of the compound is 546.14 .Scientific Research Applications
Synthesis and Drug Development
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone and its derivatives have been explored in the context of drug development and synthesis. For example, a practical synthesis of a closely related compound, (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, has been described as a key intermediate in the preparation of antiarrhythmic drugs, indicating the potential utility of these compounds in medical applications (Raja Gopal et al., 2012).
Anticancer Properties
Several studies have reported on the anticancer properties of benzofuran derivatives. For instance, certain benzofuran-2-carboxylic acid ethyl ester derivatives have exhibited selective cytotoxicity against tumorigenic cell lines (Hayakawa et al., 2004). Moreover, benzofuran compounds have been synthesized and tested for in vitro cytotoxicity, showing inhibitory abilities on various human cancer cell lines, which suggests their potential as antitumor agents (Nguyễn Tiến Công et al., 2020).
Antimicrobial and Antioxidant Activities
Compounds derived from benzofurans have demonstrated antimicrobial and antioxidant properties. For instance, specific derivatives showed significant antibacterial activity and free radical scavenging activity, indicating their potential as antimicrobial and antioxidant agents (Rashmi et al., 2014).
Antileishmanial and Antioxidant Agents
Benzofuran derivatives have also been evaluated for antileishmanial and antioxidant activities. Some synthesized compounds showed significant antileishmanial activity compared to standard treatments, along with potent antioxidant activity, suggesting their potential in treating parasitic infections and oxidative stress-related conditions (Patil et al., 2017).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .
properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-(4-hydroxy-3-iodophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IO3/c1-2-3-7-17-18(13-6-4-5-8-16(13)23-17)19(22)12-9-10-15(21)14(20)11-12/h4-6,8-11,21H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJWRQCARFHMEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163580 | |
Record name | L-6424 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone | |
CAS RN |
147030-50-0 | |
Record name | L-6424 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147030500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-6424 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-6424 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378VH98MB8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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